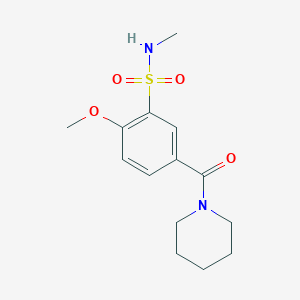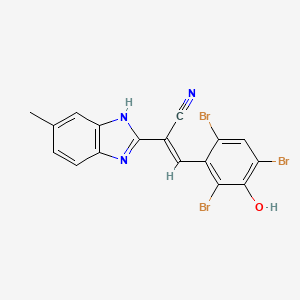
5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methoxybenzamide, also known as H-89, is a potent and selective inhibitor of protein kinase A (PKA). PKA is a key regulator of cellular processes such as metabolism, gene expression, and cell growth. H-89 has been widely used in scientific research to investigate the role of PKA in various cellular processes.
Mecanismo De Acción
5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methoxybenzamide is a potent and selective inhibitor of PKA. It binds to the catalytic subunit of PKA and prevents its activation by cyclic AMP (cAMP). PKA is activated by cAMP, which binds to the regulatory subunit of PKA and causes the catalytic subunit to dissociate and become active. This compound prevents this activation by binding to the catalytic subunit and preventing its dissociation from the regulatory subunit.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the phosphorylation of a number of cellular proteins, including ion channels, transcription factors, and enzymes. It has also been shown to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in some cancer cells. In addition, this compound has been shown to inhibit the contraction of smooth muscle cells and to reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methoxybenzamide in lab experiments is its potency and selectivity for PKA. It is a highly specific inhibitor of PKA and does not affect other kinases. This makes it a useful tool for studying the role of PKA in various cellular processes. However, one limitation of using this compound is its potential for off-target effects. It has been shown to inhibit other kinases at high concentrations, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are a number of future directions for research on 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methoxybenzamide. One area of interest is the role of PKA in cancer. This compound has been shown to inhibit the growth of cancer cells and to induce apoptosis in some cancer cells, suggesting that PKA may be a potential target for cancer therapy. Another area of interest is the role of PKA in neurodegenerative diseases. PKA has been implicated in the regulation of neuronal survival and synaptic plasticity, and this compound has been used to study the effects of PKA inhibition on these processes. Finally, there is interest in developing more potent and selective inhibitors of PKA, which could be useful for studying the role of PKA in various cellular processes and for developing new therapies for diseases.
Métodos De Síntesis
The synthesis of 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methoxybenzamide involves a series of chemical reactions starting from 2-methoxybenzoic acid. The first step is the conversion of 2-methoxybenzoic acid to 2-methoxybenzoyl chloride using thionyl chloride. The resulting 2-methoxybenzoyl chloride is then reacted with 3,4-dihydroisoquinoline in the presence of a base to form the corresponding amide. The amide is then sulfonated using chlorosulfonic acid to give this compound (this compound).
Aplicaciones Científicas De Investigación
5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methoxybenzamide has been widely used in scientific research to investigate the role of PKA in various cellular processes. PKA is known to be involved in the regulation of metabolism, gene expression, and cell growth, and this compound has been used to study the effects of PKA inhibition on these processes. This compound has also been used to study the role of PKA in signal transduction pathways and in the regulation of ion channels.
Propiedades
IUPAC Name |
5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-23-16-7-6-14(10-15(16)17(18)20)24(21,22)19-9-8-12-4-2-3-5-13(12)11-19/h2-7,10H,8-9,11H2,1H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMNIIJYIYGWLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(3-methoxyphenoxy)methyl]-N-[(2S)-pyrrolidin-2-ylmethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5343426.png)
![methyl 5-methyl-2-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5343432.png)
![[3-(2,4-difluorobenzyl)-1-quinoxalin-2-ylpiperidin-3-yl]methanol](/img/structure/B5343437.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]-1-adamantanecarboxamide](/img/structure/B5343448.png)


![2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}methyl)-3,5-dimethyl-4(1H)-pyridinone](/img/structure/B5343483.png)

![N-(2-(4-fluorophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5343495.png)
![methyl 2-({[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5343498.png)
![2-({4-bromo-2-[2-cyano-2-(4-fluorophenyl)vinyl]phenoxy}methyl)benzonitrile](/img/structure/B5343516.png)
![7-(3,4-difluorophenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5343522.png)